DiFMUP: A Comprehensive Technical Guide to its Mechanism and Application in Phosphatase Research
DiFMUP: A Comprehensive Technical Guide to its Mechanism and Application in Phosphatase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) is a highly sensitive and versatile fluorogenic substrate widely utilized for the continuous detection of a broad range of phosphatases. Its unique chemical properties make it an invaluable tool in drug discovery and biomedical research for high-throughput screening of phosphatase inhibitors and for detailed kinetic studies of enzyme activity. This guide provides an in-depth overview of DiFMUP's mechanism of action, detailed experimental protocols, and a summary of its application in studying various signaling pathways.
Core Mechanism of Action
DiFMUP is a non-fluorescent molecule that undergoes enzymatic hydrolysis by phosphatases. The core mechanism involves the cleavage of the phosphate group from the umbelliferyl scaffold. This reaction releases the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be quantified in real-time using a fluorometer. The fluorescence intensity is directly proportional to the phosphatase activity.
A key advantage of DiFMUP over other fluorogenic substrates, such as 4-methylumbelliferyl phosphate (MUP), is the lower pKa of its fluorescent product (DiFMU). This property makes DiFMUP an excellent substrate for assaying acid phosphatases, which are active at low pH, in a continuous manner.[1][2]
Caption: Enzymatic conversion of non-fluorescent DiFMUP to fluorescent DiFMU.
Quantitative Data Summary
The following tables summarize key quantitative data for DiFMUP with various phosphatases and the inhibitory activity of compounds measured using the DiFMUP assay.
Table 1: Michaelis-Menten Kinetic Parameters for DiFMUP
| Phosphatase | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Organism/Source |
| SHP2 (activated) | 98 | - | - | Human |
| Protein Phosphatase 5 (PP5) | 141 | - | - | Human |
| Protein Histidine Phosphatase 1 (PHPT1) | 220 | 0.39 | 1800 | Human |
| Prostatic Acid Phosphatase (PAP) | 918 | - | - | Human |
| Protein Phosphatase 1c (PP1c) | 91 | - | - | - |
Table 2: IC₅₀ Values of Inhibitors Determined by DiFMUP Assay
| Inhibitor | Target Phosphatase | IC₅₀ (µM) |
| SHP-099 | SHP2 | 0.069 |
| Compound 9 | hCDC14A | 10.4 |
| Compound 9 | hCDC14B | 11.2 |
| Sodium L-(+)-tartrate | Prostatic Acid Phosphatase (PAP) | 40 - 53 |
Experimental Protocols
This section provides detailed methodologies for performing phosphatase activity and inhibition assays using DiFMUP.
Preparation of Stock Solutions
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DiFMUP Stock Solution (10 mM): Dissolve 2.92 mg of DiFMUP (MW: 292.13 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[3] Store in small aliquots at -20°C or -80°C, protected from light and moisture.[4] Stock solutions in DMSO are stable for at least one month at -20°C.[5] For aqueous stock solutions, dissolve 10 mg of DiFMUP in 3.42 mL of Milli-Q water; these should be aliquoted and stored at -80°C.[6]
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Phosphatase Stock Solution: Prepare a concentrated stock of the phosphatase of interest in an appropriate buffer (e.g., Tris or HEPES based buffers without phosphate). The optimal storage conditions will depend on the specific enzyme.
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Inhibitor Stock Solution: Dissolve inhibitors in 100% DMSO to a high concentration (e.g., 10 mM).
General Phosphatase Activity Assay Protocol
This protocol is a general guideline and should be optimized for each specific phosphatase.
Caption: A typical workflow for a DiFMUP-based phosphatase activity assay.
Methodology:
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Assay Buffer Preparation: A common assay buffer for protein tyrosine phosphatases (PTPs) is 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.5 mM EDTA.[6] For acid phosphatases, a buffer with a lower pH, such as 100 mM sodium acetate (pH 5.5), is used.[5] For alkaline phosphatases, a higher pH buffer like 50 mM Tris (pH 8.0) is suitable.[7] The buffer should not contain phosphate.[5]
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Reaction Plate Setup: Use a black, flat-bottom 96-well or 384-well microplate for fluorescence assays to minimize background.
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Reagent Addition:
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Add the desired volume of assay buffer to each well.
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Add the diluted phosphatase solution to the wells. Include a "no enzyme" control.
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To initiate the reaction, add the DiFMUP working solution. The final concentration of DiFMUP is typically at or near its K_m_ for the specific enzyme.[6]
-
-
Incubation and Measurement:
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Incubate the plate at a constant temperature (e.g., room temperature or 37°C).
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Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation at approximately 358 nm and emission at approximately 455 nm.[8]
-
Phosphatase Inhibition Assay Protocol (IC₅₀ Determination)
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Compound Dilution: Prepare a serial dilution of the inhibitor in 100% DMSO.
-
Reagent Addition:
-
Add assay buffer to all wells.
-
Add the diluted inhibitor solutions to the test wells. Include a "no inhibitor" (DMSO vehicle) control.
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Add the diluted phosphatase solution to all wells except the "no enzyme" control.
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Pre-incubate the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DiFMUP working solution.
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Measure the fluorescence kinetically as described in the activity assay protocol.
-
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Data Analysis: Determine the initial reaction velocities (slopes of the linear portion of the kinetic reads). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application in Signaling Pathway Analysis
DiFMUP is a powerful tool for investigating the role of phosphatases in various cellular signaling pathways. Its high sensitivity allows for the detection of subtle changes in phosphatase activity that can be indicative of pathway activation or inhibition.
SHP2 and Cancer Signaling
The protein tyrosine phosphatase SHP2 is a key regulator in multiple signaling pathways that are often dysregulated in cancer, such as the RAS-MAPK pathway.[9] DiFMUP-based assays have been instrumental in the high-throughput screening and characterization of allosteric inhibitors of SHP2, a promising therapeutic target in oncology.[8]
Caption: Role of SHP2 in the RAS-MAPK pathway and its inhibition.
Insulin Signaling
The insulin signaling pathway is crucial for glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes. Protein tyrosine phosphatases, such as PTP1B, are negative regulators of this pathway. While direct evidence of DiFMUP being used to diagrammatically elucidate the entire insulin signaling pathway is not prevalent in the initial search, its utility in characterizing PTP1B and other phosphatases involved in this pathway is well-established. Assays using DiFMUP can be employed to screen for inhibitors of these phosphatases, which are potential therapeutic agents for diabetes.
Conclusion
DiFMUP is a robust and highly sensitive fluorogenic substrate that has become an indispensable tool for phosphatase research. Its favorable chemical properties, particularly the low pKa of its fluorescent product, allow for the continuous and accurate measurement of a wide variety of phosphatases under diverse pH conditions. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize DiFMUP in their studies, from basic enzymology to high-throughput drug screening and the elucidation of complex signaling pathways.
References
- 1. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol Using DiFMUP for Phosphatase Detection [thelabrat.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. High yield expression of serine/threonine protein phosphatase type 5, and a fluorescent assay suitable for use in the detection of catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening for Protein Tyrosine Phosphatase Activity Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
